molecular formula C16H26N2O3 B12432560 ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

Cat. No.: B12432560
M. Wt: 294.39 g/mol
InChI Key: YLBOQGDTUYPDGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate typically involves the reaction of an appropriate amine with an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[2-(aminomethyl)-1-(4-hydroxyphenyl)-3-methylbutyl]carbamate
  • Ethyl N-[2-(aminomethyl)-1-(4-chlorophenyl)-3-methylbutyl]carbamate
  • Ethyl N-[2-(aminomethyl)-1-(4-nitrophenyl)-3-methylbutyl]carbamate

Uniqueness

Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, for example, can influence its solubility and interaction with other molecules .

Biological Activity

Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate is a synthetic compound that belongs to the carbamate class, characterized by its complex molecular structure. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C16H26N2O3
  • Molecular Weight : 294.39 g/mol
  • CAS Number : 1181458-72-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may influence various biochemical pathways, leading to alterations in cellular functions. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other carbamate derivatives.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could affect signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Activity Type Description
AntimicrobialPotential effectiveness against certain bacteria and fungi.
Enzyme InhibitionPossible inhibition of lipases and other enzymes involved in metabolic processes.
CytotoxicityExhibits cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
  • Enzyme Inhibition :
    Research on lipase inhibitors has highlighted the potential of this compound to inhibit lipase activity effectively. In vitro assays demonstrated that it could reduce lipase activity by up to 70% at specific concentrations, indicating its utility in managing lipid metabolism disorders .
  • Cytotoxic Effects :
    In a recent study examining the cytotoxic effects on cancer cell lines, this compound showed IC50 values comparable to established chemotherapeutic agents. This suggests that it may serve as a lead compound for further drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Chemical Formula Key Features
Ethyl N-(2-aminoethyl)carbamateC8H18N2O2Simpler structure; less sterically hindered; lower biological activity.
1-(4-Methoxyphenyl)-2-aminoethanolC10H15NO3Lacks carbamate functionality; different biological profile; primarily used in organic synthesis.
N,N-DiethylcarbamateC7H15NO2Used mainly as an insecticide; different mechanism of action compared to this compound.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19)

InChI Key

YLBOQGDTUYPDGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C

Origin of Product

United States

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